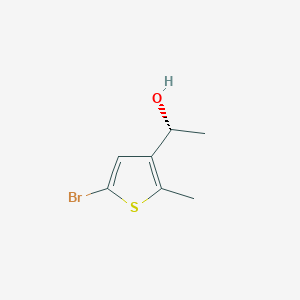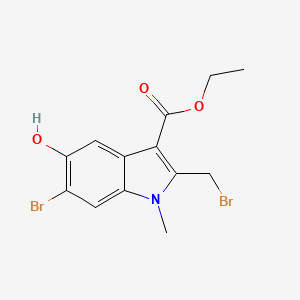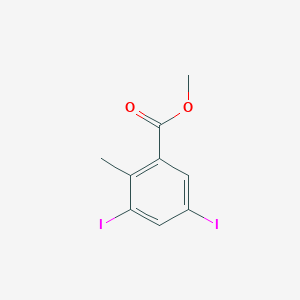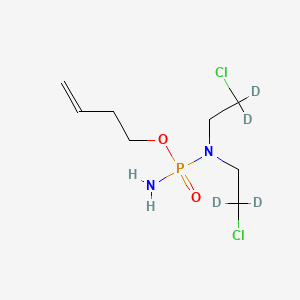
3-Bromo-2,5-difluorostyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2,5-difluorostyrene: is an organic compound with the molecular formula C8H5BrF2. It is a derivative of styrene, where the aromatic ring is substituted with bromine and fluorine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,5-difluorostyrene typically involves the bromination and fluorination of styrene derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods: For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of tubular diazotization reaction technology can also be employed to prepare diazonium salts, which are then converted to the desired brominated and fluorinated products . This method offers advantages such as improved stability, reduced side reactions, and energy efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-2,5-difluorostyrene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Addition Reactions: The double bond in the styrene moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Coupling Reactions: It can undergo coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Addition: Reagents like bromine or hydrogen chloride in solvents like dichloromethane.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as dimethylformamide.
Major Products:
Substitution Products: Various substituted styrenes depending on the nucleophile or electrophile used.
Addition Products: Halogenated or hydrogenated styrenes.
Coupling Products: Biaryl compounds or other complex aromatic structures.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-2,5-difluorostyrene is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds through coupling reactions .
Biology and Medicine: In medicinal chemistry, it serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals with anti-inflammatory or anticancer properties .
Industry: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties .
Wirkmechanismus
The mechanism by which 3-Bromo-2,5-difluorostyrene exerts its effects depends on the specific reactions it undergoes. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps . The presence of bromine and fluorine atoms can influence the reactivity and selectivity of these reactions by stabilizing intermediates and transition states.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-4-fluorobenzene
- 4-Bromobenzotrifluoride
- 1-Chloro-4-fluorobenzene
- 4-Fluorotoluene
- 1,4-Difluorobenzene
Uniqueness: 3-Bromo-2,5-difluorostyrene is unique due to the specific positioning of the bromine and fluorine atoms on the aromatic ring, which can significantly influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for the synthesis of specialized materials and pharmaceuticals that require precise electronic and steric properties .
Eigenschaften
Molekularformel |
C8H5BrF2 |
|---|---|
Molekulargewicht |
219.03 g/mol |
IUPAC-Name |
1-bromo-3-ethenyl-2,5-difluorobenzene |
InChI |
InChI=1S/C8H5BrF2/c1-2-5-3-6(10)4-7(9)8(5)11/h2-4H,1H2 |
InChI-Schlüssel |
FBUZXGLZOYAPDY-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C(C(=CC(=C1)F)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B13436588.png)
![tert-butyl (4R,5R)-4-[(1R)-2-amino-3,3-diethoxy-1-hydroxypropyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B13436601.png)


![N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B13436612.png)

![(2S,3R,4S,5R,6R)-2-[(3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13436640.png)



![(R)-(4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)phosphoramidic acid](/img/structure/B13436656.png)
